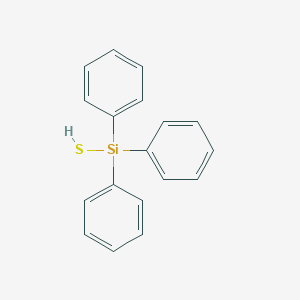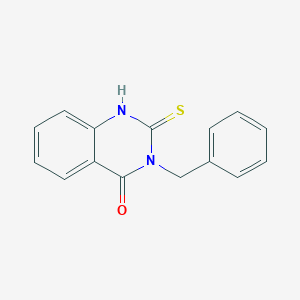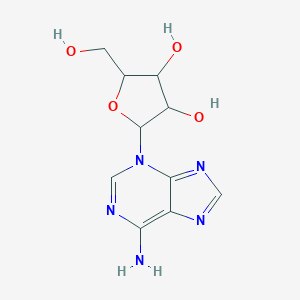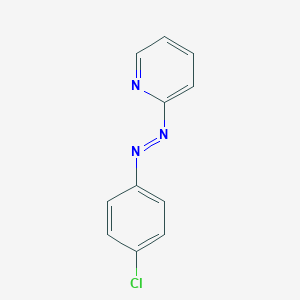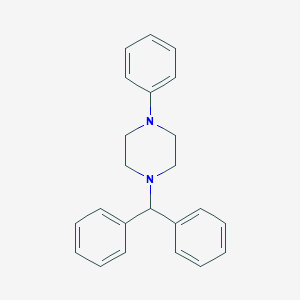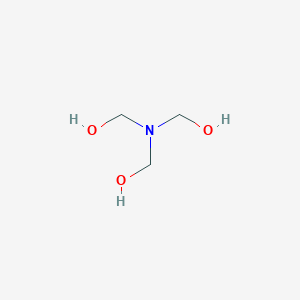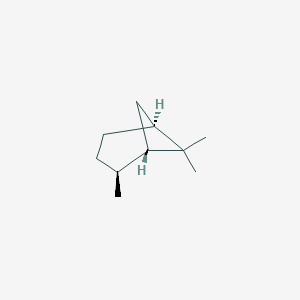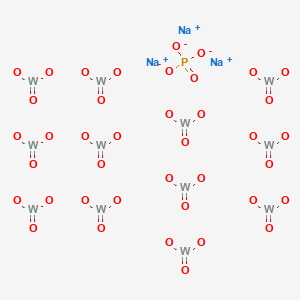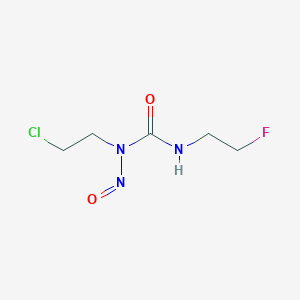
1-(2-Chloroethyl)-3-(2-fluoroethyl)-1-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-(2-fluoroethyl)-1-nitrosourea, commonly known as CENU, is a synthetic compound that belongs to the class of alkylating agents. CENU has been extensively studied for its potential use in cancer treatment due to its ability to damage DNA and inhibit cell division.
Wirkmechanismus
CENU is an alkylating agent, which means that it works by damaging DNA in cancer cells. Specifically, CENU forms covalent bonds with DNA, which prevents the DNA from replicating and inhibits cell division. This leads to cell death and a reduction in tumor size.
Biochemische Und Physiologische Effekte
CENU has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. CENU has also been shown to inhibit the activity of certain enzymes that are involved in DNA repair, which can increase the effectiveness of chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CENU in lab experiments is its ability to selectively target cancer cells. This means that it is less toxic to healthy cells than other forms of chemotherapy. However, CENU can also be toxic to healthy cells if it is not administered correctly. Additionally, CENU can be difficult to synthesize and purify, which can make it challenging to use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on CENU. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new formulations of CENU that can be more easily administered and have fewer side effects. Finally, there is a need for more clinical trials to determine the effectiveness of CENU in treating different types of cancer.
Synthesemethoden
The synthesis of CENU involves the reaction of 2-chloroethylamine hydrochloride with 2-fluoroethyl isocyanate in the presence of sodium hydroxide. The resulting intermediate is then treated with nitrous acid to form CENU. This method yields CENU with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
CENU has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer types, including brain tumors, lung cancer, and ovarian cancer. CENU is particularly effective against tumors that are resistant to other forms of chemotherapy.
Eigenschaften
CAS-Nummer |
13907-77-2 |
|---|---|
Produktname |
1-(2-Chloroethyl)-3-(2-fluoroethyl)-1-nitrosourea |
Molekularformel |
C5H9ClFN3O2 |
Molekulargewicht |
197.59 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C5H9ClFN3O2/c6-1-4-10(9-12)5(11)8-3-2-7/h1-4H2,(H,8,11) |
InChI-Schlüssel |
GXBOHUAFQNRVRA-UHFFFAOYSA-N |
SMILES |
C(CF)NC(=O)N(CCCl)N=O |
Kanonische SMILES |
C(CF)NC(=O)N(CCCl)N=O |
Andere CAS-Nummern |
50922-87-7 |
Synonyme |
1-(2-Chloroethyl)-3-(2-fluoroethyl)-1-nitrosourea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



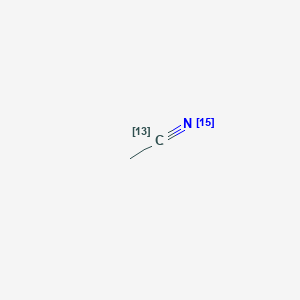
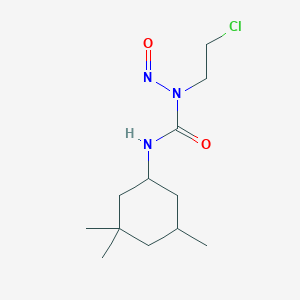
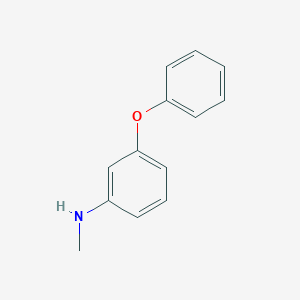
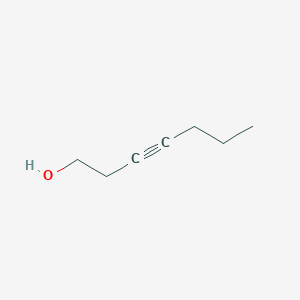
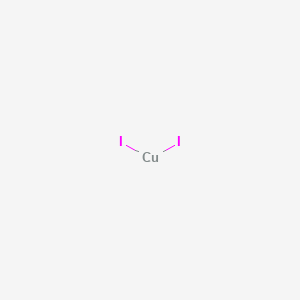
![2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B78800.png)
